molecular formula C25H23BrN4O4 B2550682 (Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 442894-02-2

(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No.: B2550682
CAS No.: 442894-02-2
M. Wt: 523.387
InChI Key: KNYPJWUVPGERGF-SLMZUGIISA-N
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Description

This compound belongs to the class of organic compounds known as dipyridopyrimidines. These are polycyclic aromatic compounds containing two pyridine rings and one pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a dipyridopyrimidine core, which is a fused ring system containing two pyridine rings and one pyrimidine ring . The compound also contains an imino group (a nitrogen atom double-bonded to a carbon atom), a bromobenzoyl group (a benzene ring with a bromine atom and a carbonyl group), and an isobutyl group (a four-carbon alkyl group).


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the bromine atom on the benzoyl group could potentially be replaced in a nucleophilic aromatic substitution reaction . The imino group could potentially undergo reactions typical of imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromobenzoyl group would likely make the compound relatively heavy and possibly increase its reactivity compared to similar compounds without a halogen atom.

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis

    A study by Qing Zeng et al. (2018) demonstrates the synthesis of compounds structurally related to the queried chemical. These compounds are synthesized through 1,3-dipolar cycloaddition reactions, providing a method for creating novel chemical structures (Qing Zeng et al., 2018).

  • Synthesis of Derivatives

    H. M. Mohamed (2021) presents the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, demonstrating the versatility in creating various derivatives from similar chemical structures (H. M. Mohamed, 2021).

Chemical Analysis and Structural Elucidation

  • NMR and IR Spectrometry

    The work of S. Sherif et al. (1993) involves the use of NMR and IR spectrometry for characterizing similar chemical compounds, offering insights into the analytical techniques applicable for the studied chemical (S. Sherif et al., 1993).

  • Crystallographic Analysis

    Studies like those conducted by Qing Zeng et al. (2018) and Demin Ren et al. (2018) have utilized X-ray crystallographic analysis for structural determination, which is a crucial technique for understanding the molecular structure of such chemicals (Qing Zeng et al., 2018), (Demin Ren et al., 2018).

Potential Applications in Biological Studies

  • Antioxidant and Antimicrobial Activity

    Research by M. Youssef and M. A. Amin (2012) shows the synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities, indicating possible biological applications for similar compounds (M. Youssef & M. A. Amin, 2012).

  • Cytotoxicity Evaluation

    A study by Yanggen Hu et al. (2010) on related compounds demonstrates their cytotoxicity against lung cancer cell lines, suggesting that similar chemicals might have potential in cancer research (Yanggen Hu et al., 2010).

Future Directions

The study of novel dipyridopyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could involve studying the biological activity of this compound, synthesizing analogs to explore structure-activity relationships, and investigating its potential uses in various applications.

Properties

IUPAC Name

ethyl 6-(2-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4O4/c1-4-34-25(33)18-13-17-21(27-20-11-7-8-12-29(20)24(17)32)30(14-15(2)3)22(18)28-23(31)16-9-5-6-10-19(16)26/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYPJWUVPGERGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4Br)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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